molecular formula C10H4BrF3N4S B294149 6-(3-Bromophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Bromophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294149
M. Wt: 349.13 g/mol
InChI Key: NKUZOMODASEXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Bromophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazolo-thiadiazole family, which has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound acts by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-Bromophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are diverse and depend on the specific application. In anti-cancer studies, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In anti-inflammatory studies, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In bioimaging studies, it has been shown to selectively bind to certain proteins and emit fluorescence, allowing for the visualization of biological processes. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-Bromophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high yield of synthesis, diverse biological activities, and potential applications in various fields. However, there are also limitations to using this compound. For example, it may exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 6-(3-Bromophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. Another direction is to explore its potential as a fluorescent probe for bioimaging and as a catalyst for various chemical reactions. In addition, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, studies should be conducted to determine the optimal dosage and administration of this compound for various applications.
In conclusion, 6-(3-Bromophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 6-(3-Bromophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex process that involves several steps. The most common method for synthesizing this compound is the reaction of 3-amino-5-(3-bromophenyl)-1,2,4-thiadiazole with trifluoroacetic anhydride and sodium azide in the presence of a catalyst. The yield of this reaction is generally high, and the compound can be purified using various methods, including column chromatography, recrystallization, and distillation.

Scientific Research Applications

6-(3-Bromophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders. In addition, this compound has shown potential as a fluorescent probe for bioimaging and as a catalyst for various chemical reactions.

properties

Molecular Formula

C10H4BrF3N4S

Molecular Weight

349.13 g/mol

IUPAC Name

6-(3-bromophenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H4BrF3N4S/c11-6-3-1-2-5(4-6)7-17-18-8(10(12,13)14)15-16-9(18)19-7/h1-4H

InChI Key

NKUZOMODASEXBK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=NN3C(=NN=C3S2)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN3C(=NN=C3S2)C(F)(F)F

Origin of Product

United States

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